纳洛酮 3-甲基醚
描述
Naloxone 3-Methyl Ether is a type of opioid antagonist . It plays a vital role in the management and treatment of opioid-related disorders . Its chemical formula is C20H23NO4 and it has a molecular weight of 341.4 .
Synthesis Analysis
The synthesis of Naloxone 3-Methyl Ether involves complex chemical reactions . A key step in the synthesis of important opioid antagonists like naloxone and naltrexone is the preparation of noroxymorphone from thebaine, a naturally occurring opiate isolated from poppy extract . This preparation involves a multistep sequence in which oxycodone is first generated and then N- and O-demethylated .Molecular Structure Analysis
The molecular structure of Naloxone 3-Methyl Ether is complex and involves several key components . It has a high affinity for μ-opioid receptors, where it acts as an inverse agonist . This means it causes the rapid removal of any other drugs bound to these receptors .Chemical Reactions Analysis
The chemical reactions involving Naloxone 3-Methyl Ether are complex and involve several steps . The most common reaction of ethers like Naloxone 3-Methyl Ether is cleavage of the C–O bond by using strong acids .Physical And Chemical Properties Analysis
Naloxone 3-Methyl Ether has a boiling point of 518.8±50.0 °C and a density of 1.34±0.1 g/cm3 . It is slightly soluble in chloroform and very slightly soluble in methanol .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of “Naloxone 3-Methyl Ether” (3-O-Methylnaloxone), focusing on six unique fields:
Opioid Receptor Binding Studies
Naloxone 3-Methyl Ether is frequently used in studies investigating the binding properties of opioid receptors. By acting as a selective antagonist, it helps researchers understand the interaction dynamics between opioid receptors and various agonists. This is crucial for developing new opioid medications with better efficacy and fewer side effects .
Pharmacokinetics and Metabolism
Research on the pharmacokinetics and metabolism of Naloxone 3-Methyl Ether provides insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for determining the compound’s bioavailability and potential therapeutic applications. Understanding its metabolic pathways can also help in designing drugs with improved metabolic stability .
Neuroprotection Studies
Naloxone 3-Methyl Ether has been explored for its neuroprotective properties. Studies have shown that it can mitigate neuronal damage in various models of neurodegenerative diseases and brain injuries. This application is particularly significant in the context of conditions like stroke, traumatic brain injury, and neurodegenerative disorders such as Alzheimer’s disease .
Pain Management Research
In pain management research, Naloxone 3-Methyl Ether is used to study its effects on pain modulation. By blocking opioid receptors, it helps in understanding the mechanisms of opioid-induced hyperalgesia and tolerance. This knowledge is vital for developing better pain management strategies and improving the efficacy of existing opioid therapies .
Addiction and Withdrawal Studies
Naloxone 3-Methyl Ether is also utilized in addiction and withdrawal studies. It helps in examining the physiological and behavioral responses to opioid withdrawal. This research is crucial for developing effective treatments for opioid addiction and for understanding the underlying mechanisms of dependence and withdrawal .
Respiratory Depression Research
One of the critical applications of Naloxone 3-Methyl Ether is in studying opioid-induced respiratory depression. By antagonizing the effects of opioids on respiratory centers in the brain, it aids in developing strategies to counteract this life-threatening side effect of opioid overdose. This research is essential for improving the safety profile of opioid medications .
作用机制
Target of Action
3-O-Methylnaloxone, also known as Naloxone 3-Methyl Ether, primarily targets the µ-opioid receptor . The µ-opioid receptor plays a crucial role in the analgesic effects of opioids and is involved in the regulation of mood, immune response, and other physiological processes .
Mode of Action
3-O-Methylnaloxone acts as a competitive inhibitor at the µ-opioid receptor . It antagonizes the action of opioids, reversing their effects .
Biochemical Pathways
Naloxone acts by competitively displacing opioid agonists at the µ-opioid receptor . Its effect depends on the pharmacological characteristics of the opioid agonist, such as the dissociation rate from the µ-opioid receptor .
Pharmacokinetics
Naloxone, a similar compound, is rapidly eliminated with a half-life of 60-120 minutes due to high clearance . It is primarily administered intravenously, intramuscularly, and intranasally . The nasal bioavailability of naloxone is about 50%, and its uptake is likely slower than intramuscular administration .
Result of Action
Naloxone is known to reverse the effects of opioids, including respiratory depression, sedation, and hypotension .
安全和危害
未来方向
The future of Naloxone 3-Methyl Ether and similar compounds lies in their potential to treat opioid overdoses . Research is ongoing to improve the delivery of these drugs to the brain, with a focus on intranasal administration . The global Naloxone market, which includes Naloxone 3-Methyl Ether, is expected to grow significantly in the coming years .
属性
IUPAC Name |
(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-3-9-21-10-8-19-16-12-4-5-14(24-2)17(16)25-18(19)13(22)6-7-20(19,23)15(21)11-12/h3-5,15,18,23H,1,6-11H2,2H3/t15-,18+,19+,20-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVPTPGFVKXIRF-XFWGSAIBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(CC4C5(C3(CCN4CC=C)C(O2)C(=O)CC5)O)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4CC=C)[C@@H](O2)C(=O)CC5)O)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
70866-64-7 | |
Record name | Naloxone 3-methyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070866647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NALOXONE 3-METHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7994IRS7T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。